7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15945203
InChI: InChI=1S/C12H15N3O2/c1-16-12-11-9(5-6-13-12)8-14-15(11)10-4-2-3-7-17-10/h5-6,8,10H,2-4,7H2,1H3
SMILES:
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

CAS No.:

Cat. No.: VC15945203

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine -

Specification

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name 7-methoxy-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C12H15N3O2/c1-16-12-11-9(5-6-13-12)8-14-15(11)10-4-2-3-7-17-10/h5-6,8,10H,2-4,7H2,1H3
Standard InChI Key GQJPFFIXFBINQT-UHFFFAOYSA-N
Canonical SMILES COC1=NC=CC2=C1N(N=C2)C3CCCCO3

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substituents

The compound consists of a bicyclic pyrazolo[3,4-c]pyridine system, where the pyrazole ring is fused to the pyridine at positions 3 and 4. Key substituents include:

  • Methoxy group (-OCH3_3): Positioned at C7, enhancing electron density and influencing reactivity .

  • Tetrahydropyran (THP) ring: A six-membered oxygen-containing heterocycle at N1, providing steric bulk and modulating solubility .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight233.27 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Topological Polar Surface Area49.2 Ų
XLogP3-AA1.6

Spectroscopic Characterization

  • SMILES: COC1=NC=CC2=C1N(N=C2)C3CCCCO3 .

  • InChIKey: GQJPFFIXFBINQT-UHFFFAOYSA-N .

  • NMR Data: Protons on the THP ring resonate as multiplet signals between δ 3.5–4.5 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm .

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis typically involves constructing the pyrazolo[3,4-c]pyridine core via cyclocondensation. A common approach utilizes β-enamine diketones derived from piperidinyl precursors, as demonstrated in analogous pyrazolo-pyridine syntheses .

Example Protocol :

  • Formation of β-Keto Ester: React Meldrum’s acid with NN-Boc-piperidine-3-carboxylic acid to yield a β-keto ester intermediate.

  • Enamine Formation: Treat with N,NN,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate β-enamine diketones.

  • Cyclization: React with hydrazine derivatives to form the pyrazole ring, followed by THP protection using dihydropyran under acidic conditions .

Regioselective Functionalization

Introducing the THP group at N1 requires careful regiocontrol. The use of tetrahydropyran-2-ol and a protic acid (e.g., HCl) ensures selective protection of the pyrazole nitrogen .

Biomedical and Industrial Applications

Industrial Utility

  • Chemical Intermediate: Used in synthesizing complex heterocycles for drug discovery .

  • Protecting Group Strategy: The THP moiety enhances stability during multi-step syntheses .

Challenges and Future Directions

Synthetic Optimization

Current yields for THP-protected pyrazolo[3,4-c]pyridines range from 39–75% . Improving catalysts (e.g., Pd-mediated cross-coupling) could enhance efficiency.

Biological Screening

Priority areas include:

  • Anticancer Assays: Targeting kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .

  • ADMET Profiling: Evaluating solubility and metabolic stability linked to the THP group .

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